
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
Overview
Description
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative with a benzyloxy group (-OCH₂C₆H₅) at position 3, a hydroxyl (-OH) group at position 4, and a nitro (-NO₂) group at position 5. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 287.27 g/mol (calculated). The compound exhibits distinct electronic and steric properties due to its substitution pattern:
Biological Activity
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound features a nitro group, a hydroxyl group, and a benzyloxy moiety, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it can be represented as follows:
This compound's structure includes:
- A benzyloxy group which may enhance lipophilicity.
- A hydroxyl group that can participate in hydrogen bonding.
- A nitro group , known for its potential to induce oxidative stress in biological systems.
Anti-inflammatory Effects
Similar nitro-substituted benzaldehydes have shown potential in reducing inflammatory responses by downregulating pro-inflammatory markers such as VCAM-1 and ICAM-1 . The anti-inflammatory activity of this compound remains to be thoroughly investigated but could be inferred from the behavior of related compounds.
Cytotoxicity and Cell Viability
The effects of related compounds on cell viability suggest that they can influence apoptosis pathways. For instance, 3-HBA and 4-HBA have been shown to protect cells from apoptosis induced by stressors, potentially through the modulation of signaling pathways such as Shh (Sonic Hedgehog) signaling . The implications for this compound's cytotoxicity or protective effects warrant further exploration.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Hydroxybenzaldehyde | Hydroxyl at meta position | Antioxidant, anti-inflammatory |
4-Hydroxybenzaldehyde | Hydroxyl at para position | Antioxidant, anti-inflammatory |
This compound | Hydroxyl and benzyloxy groups; nitro substituent | Potential antioxidant and anti-inflammatory |
Case Studies and Research Findings
While direct studies on the biological activity of this compound are scarce, related research provides insights into its potential applications. For instance, studies on similar compounds have demonstrated their ability to modulate oxidative stress responses and inflammatory pathways. Further research is necessary to establish specific mechanisms of action for this compound.
Q & A
Q. Basic: What are the standard synthetic routes for 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde?
Answer:
A typical synthesis involves sequential functionalization of a benzaldehyde precursor. For example:
Benzylation : Protect the phenolic -OH group at position 4 using benzyl chloride under basic conditions (e.g., Na₂CO₃ in DCM) .
Nitration : Introduce the nitro group at position 5 using nitric acid or mixed acid systems, ensuring regioselectivity via controlled temperature (0–5°C) .
Deprotection (optional) : Retain the benzyl group for downstream applications or remove it via catalytic hydrogenation.
Key considerations : Monitor reaction progress via TLC/HPLC and confirm regiochemistry using NOESY or HMBC NMR .
Q. Basic: What safety precautions are critical when handling this compound?
Answer:
- Mutagenicity : Ames testing for structurally similar anomeric amides indicates potential mutagenicity; handle with nitrile gloves and fume hoods .
- Thermal hazards : Differential Scanning Calorimetry (DSC) data show decomposition upon heating; avoid temperatures >100°C .
- PPE : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Store in airtight containers away from oxidizing agents .
Q. Advanced: How can contradictions in NMR data for this compound be resolved during characterization?
Answer:
Multiplicity conflicts : Use 2D NMR (HSQC, HMBC) to distinguish overlapping signals. For example, the benzyloxy proton may couple with aromatic protons in NOESY .
Nitration position : Confirm regiochemistry via IR (C-NO₂ stretch at ~1520 cm⁻¹) and compare with computational predictions (DFT for charge distribution) .
Dynamic effects : Variable-temperature NMR can resolve broadening caused by hindered rotation of the benzyloxy group .
Q. Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Answer:
Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde vs. nitro-substituted positions) .
Thermochemical data : Use enthalpy of formation (ΔHf) from NIST thermochemistry tables to model reaction feasibility under varying temperatures .
Solvent effects : Apply COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents (e.g., DMF) used in benzylation .
Q. Basic: How is purity confirmed post-synthesis?
Answer:
Chromatography : HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica, ethyl acetate/hexane) .
Melting point : Compare observed mp (e.g., 55–59°C for similar benzyloxy derivatives) with literature .
Spectroscopy : Validate via FTIR (aldehyde C=O stretch ~1700 cm⁻¹) and HRMS (exact mass ± 3 ppm) .
Q. Advanced: How to optimize nitration regioselectivity in the presence of competing oxygen substituents?
Answer:
Directing effects : The benzyloxy group (-OBn) is ortho/para-directing, but steric hindrance from the bulky benzyl group favors para-nitration .
Acid systems : Use HNO₃/H₂SO₄ at low temperatures (0–5°C) to minimize side reactions. Quench with ice-water to isolate the nitro intermediate .
Byproduct analysis : Monitor for di-nitration products via LC-MS and adjust stoichiometry (≤1.1 eq HNO₃) .
Q. Basic: Which analytical techniques are essential for structural elucidation?
Answer:
X-ray crystallography : Use SHELX for structure refinement if single crystals are obtained (e.g., via slow evaporation in ethanol) .
Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Elemental analysis : Validate C, H, N content (±0.3%) to confirm stoichiometry .
Q. Advanced: How to analyze thermal decomposition products under varying conditions?
Answer:
Thermogravimetric Analysis (TGA) : Track mass loss at 10°C/min in N₂ to identify decomposition steps (e.g., loss of benzyl group ~200°C) .
Gas Chromatography-MS : Capture volatile byproducts (e.g., NO₂, benzaldehyde) using a DB-5MS column .
Computational modeling : Compare experimental decomposition pathways with ReaxFF molecular dynamics simulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substitution patterns are compared below:
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound increases LogP compared to methoxy or ethoxy analogues, suggesting lower aqueous solubility but better membrane permeability .
- Electronic Effects : The nitro group at position 5 in the target compound enhances electrophilicity at the aldehyde, making it more reactive in condensation reactions (e.g., hydrazide formation) compared to derivatives lacking nitro groups .
Physicochemical Properties
Solubility and Stability
- This compound : Predicted to be sparingly soluble in polar solvents (e.g., water) due to high LogP but soluble in DMF or DMSO . Stability under acidic/basic conditions may be compromised due to the nitro group’s susceptibility to reduction.
- 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Higher solubility in polar solvents (e.g., ethanol) due to lower LogP. Stability is similar but less steric hindrance may accelerate degradation .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde generally involves the selective benzylation of 4-hydroxy-3-nitrobenzaldehyde or its positional isomers. This approach uses benzyl bromide as the benzylating agent in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution on the phenolic hydroxyl group, yielding the benzyloxy derivative while preserving the aldehyde and nitro groups.
Laboratory Preparation Method
- Starting Material: 4-hydroxy-3-nitrobenzaldehyde
- Reagents: Benzyl bromide, potassium carbonate (K2CO3)
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: Approximately 65°C
- Reaction Time: ~18 hours
- Post-Reaction Workup: Extraction and purification by recrystallization or chromatography
Mechanism:
The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic benzyl bromide to form the benzyloxy ether bond. Potassium carbonate serves as a mild base to deprotonate the phenol, enhancing nucleophilicity.
Yield and Purity:
This method typically affords high purity and good yields, suitable for scale-up with appropriate optimization of extraction and purification steps.
Industrial Scale Considerations
While detailed industrial protocols are scarce, the laboratory method is adaptable for industrial production. Key factors include:
- Use of efficient extraction techniques to separate product from reaction mixture
- Recyclability of solvents such as DMF to reduce cost and environmental impact
- Avoidance of harsh reagents to minimize corrosion and toxic by-products
- Control of reaction temperature and time to optimize yield and minimize side reactions
Related Preparation Methods and Comparative Analysis
Though direct preparation methods for this compound are limited, insights can be drawn from preparation of structurally related compounds such as 3,4-dihydroxy-5-nitrobenzaldehyde and 4-benzyloxy-3-nitrobenzaldehyde.
Summary Table of Preparation Methods
Step | Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|---|
1 | Benzylation of 4-hydroxy-3-nitrobenzaldehyde | Benzyl bromide, K2CO3 | DMF | 65°C | 18 h | High (not specified) | Mild, selective, scalable |
2 | Demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Lithium hydroxide, thiophenol | NMP, toluene | 80-130°C | 3-20 h | 90-97% | Industrially viable, solvent recyclable, avoids toxic gases |
Properties
IUPAC Name |
4-hydroxy-3-nitro-5-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-8-11-6-12(15(18)19)14(17)13(7-11)20-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFYGGFRKKVCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725339 | |
Record name | 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312327-13-2 | |
Record name | 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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